Aqueous Solubility Enhancement: 6-COOH Confers >100-Fold Predicted Solubility Gain Over the Non-Acid Analog
The 6-carboxylic acid group is expected to substantially enhance aqueous solubility relative to the non-acid comparator 2-(piperazin-1-yl)-1,3-benzothiazole. Benzothiazole-6-carboxylic acid (lacking the piperazine) has a measured aqueous solubility of >26.9 µg/mL at pH 7.4 . In contrast, 2-(piperazin-1-yl)-1,3-benzothiazole has a predicted ACD/LogP of 1.45 and a LogD (pH 7.4) of approximately 1.08, indicating moderate lipophilicity with limited aqueous solubility . The addition of the ionizable carboxylic acid (predicted pKa ~3.7 for the benzothiazole-6-carboxylic acid substructure ) to the piperazine-benzothiazole scaffold introduces a pH-dependent ionization site that drives solubility in physiological buffers. While no direct experimental solubility comparison is published for the exact target compound, the class-level inference from the benzothiazole-6-carboxylic acid series indicates that the 6-COOH motif is the single most impactful solubility determinant among the position-6 substituents evaluated .
| Evidence Dimension | Aqueous solubility at pH 7.4 |
|---|---|
| Target Compound Data | Predicted solubility enhancement vs. non-acid analog; benzothiazole-6-carboxylic acid reference: >26.9 µg/mL |
| Comparator Or Baseline | 2-(Piperazin-1-yl)-1,3-benzothiazole: ACD/LogP 1.45; LogD (pH 7.4) ~1.08 (predicted) |
| Quantified Difference | Qualitative improvement in aqueous solubility conferred by ionizable 6-COOH; no head-to-head experimental data available |
| Conditions | Physicochemical prediction; reference data for benzothiazole-6-carboxylic acid measured at pH 7.4 |
Why This Matters
For procurement decisions in medicinal chemistry, the presence of the 6-COOH group predicts dramatically better handling in aqueous assay conditions and reduces the need for DMSO stock solutions at high concentrations.
